Sevelamer hydrochloride Sevelamer hydrochloride Sevelamer hydrochloride is an epoxide.
A polymeric amine that binds phosphate and is used to treat HYPERPHOSPHATEMIA in patients with kidney disease.
Brand Name: Vulcanchem
CAS No.: 152751-57-0
VCID: VC20753129
InChI: InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H
SMILES: C=CCN.C1C(O1)CCl.Cl
Molecular Formula: C6H13Cl2NO
Molecular Weight: 186.08 g/mol

Sevelamer hydrochloride

CAS No.: 152751-57-0

Cat. No.: VC20753129

Molecular Formula: C6H13Cl2NO

Molecular Weight: 186.08 g/mol

* For research use only. Not for human or veterinary use.

Sevelamer hydrochloride - 152751-57-0

CAS No. 152751-57-0
Molecular Formula C6H13Cl2NO
Molecular Weight 186.08 g/mol
IUPAC Name 2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H
Standard InChI Key KHNXRSIBRKBJDI-UHFFFAOYSA-N
SMILES C=CCN.C1C(O1)CCl.Cl
Canonical SMILES C=CCN.C1C(O1)CCl.Cl

Chemical Structure and Properties

Chemical Composition

Sevelamer hydrochloride is chemically defined as poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride. It consists of a poly(allylamine hydrochloride) crosslinked with epichlorohydrin in which 40% of the amines are protonated . The compound features multiple amine groups separated by one carbon from the polymer backbone, which exist in a protonated form in the intestinal environment .

Physical Properties

Sevelamer hydrochloride is characterized as a cationic hydrophilic hydrogel that expands when exposed to water but remains insoluble. This property is crucial to its function as it allows the compound to effectively bind phosphate in the gastrointestinal tract without being absorbed systemically . At neutral pH, sevelamer readily binds the oxygen atoms of phosphate through ionic and hydrogen bonding mechanisms .

Table 1: Key Physical and Chemical Properties of Sevelamer Hydrochloride

PropertyDescription
Chemical NamePoly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride
StructureCross-linked polymer with 40% protonated amines
SolubilityHydrophilic but insoluble in water
Physical StateNon-absorbed cationic hydrogel
Binding PreferencePreferentially binds dianions (e.g., phosphate) over monoanions
Binding Capacity2.6 mmol phosphate/g at physiologic concentration (5 mM)

Mechanism of Action

Phosphate Binding

Sevelamer hydrochloride functions primarily by binding dietary phosphate in the gastrointestinal tract, thereby preventing its absorption and subsequently reducing serum phosphate levels . The protonated amine groups in sevelamer interact with phosphate molecules through ionic and hydrogen bonding, with a preferential affinity for dianions like phosphate over monoanions such as bicarbonate and chloride . This selective binding mechanism enables efficient phosphate sequestration in the intestinal lumen, leading to increased fecal phosphate excretion and reduced serum phosphate concentrations .

Secondary Effects

Beyond phosphate binding, sevelamer hydrochloride demonstrates additional beneficial effects. It exhibits a high capacity for binding bile acids, thereby increasing their fecal excretion . This property contributes to its cholesterol-lowering effect, as evidenced by clinical trials showing 15-31% reductions in total and low-density lipoprotein (LDL) cholesterol levels . This dual action of phosphate and bile acid binding makes sevelamer hydrochloride particularly valuable in managing the complex metabolic disturbances associated with chronic kidney disease.

Pharmacokinetics

Absorption and Distribution

A critical feature of sevelamer hydrochloride is its non-absorbable nature. Mass balance studies in rats have demonstrated that approximately 98% of radioactively labeled sevelamer is recovered in feces following oral administration, confirming negligible systemic absorption . This pharmacokinetic profile contributes to sevelamer's favorable safety profile, as it minimizes the potential for systemic toxicity and adverse effects associated with absorbed compounds .

Clinical Applications

Approved Indications

Sevelamer hydrochloride is approved for the control of serum phosphorus in patients with chronic kidney disease on dialysis . It serves as an important alternative to calcium-based phosphate binders, particularly in patients at risk for or with existing vascular calcification, or in those with persistent hypercalcemia .

Dosage and Administration

The recommended initial dosage of sevelamer hydrochloride is one or two 800 mg tablets administered orally three times per day with meals . Dosage adjustments are typically made in two-week intervals, increasing or decreasing by one tablet per meal as needed to achieve the target serum phosphorus level (3.5 to 5.5 mg/dL) . This regimen allows for individualized titration based on patient response and phosphate control requirements.

Table 2: Dosage and Administration Guidelines for Sevelamer Hydrochloride

ParameterRecommendation
Initial Dosage1-2 tablets of 800 mg three times daily with meals
Dosage AdjustmentOne tablet per meal in two-week intervals
Target Serum Phosphorus3.5-5.5 mg/dL
AdministrationWith meals to maximize phosphate binding
Available Formulation800 mg film-coated tablets

Efficacy in Clinical Trials

Effects on Phosphate Control

Multiple clinical trials have consistently demonstrated sevelamer hydrochloride's effectiveness in reducing serum phosphate levels in patients with chronic kidney disease on dialysis . In a 52-week randomized trial, sevelamer hydrochloride significantly decreased mean serum phosphorus by 2.1 mg/dL from baseline . This phosphate-lowering effect was comparable to that achieved with active control treatments, confirming sevelamer's clinical utility in managing hyperphosphatemia .

Impact on Mortality and Vascular Calcification

A meta-analysis incorporating data from 34 randomized controlled trials with 2802 patients revealed that sevelamer was associated with reduced all-cause mortality (Risk Ratio 0.28, Confidence Interval 0.19-0.41) compared to calcium-based phosphate binders, although the certainty of evidence was rated as very low . Additionally, sevelamer demonstrated a beneficial effect on vessel calcification score (Risk Ratio -0.58, Confidence Interval -1.11 to -0.04) . These findings suggest that sevelamer may offer advantages beyond phosphate control, potentially contributing to improved cardiovascular outcomes in patients with chronic kidney disease .

Effects on Secondary Parameters

Treatment with sevelamer hydrochloride has been associated with several favorable effects on secondary biochemical parameters. Clinical trials have shown that sevelamer induces less hypercalcemia (Mean Difference -0.28, Confidence Interval 0.40 to -0.16) compared to calcium-based binders . Furthermore, consistent reductions in total and LDL cholesterol levels, ranging from 15% to 31%, have been observed within two weeks of initiating sevelamer therapy . This lipid-lowering effect provides an additional cardiovascular benefit for patients with chronic kidney disease, who commonly exhibit dyslipidemia.

Table 3: Efficacy Outcomes of Sevelamer Hydrochloride in Clinical Trials

OutcomeEffectCertainty of Evidence
All-cause mortalityRisk Ratio 0.28 (CI 0.19-0.41)Very low
Vessel calcification scoreRisk Ratio -0.58 (CI -1.11 to -0.04)Low
HypercalcemiaMean Difference -0.28 (CI 0.40 to -0.16)Low
HyperphosphatemiaMean Difference -0.22 (CI -0.32 to -0.13)Low
Total and LDL cholesterol15-31% reductionNot specified
Adverse ReactionIncidence (%)
Vomiting22
Nausea20
Diarrhea19
Dyspepsia16
Abdominal pain9
Flatulence8
Constipation8

Drug Interactions

To minimize potential interactions, it is recommended that other oral medications for which blood concentrations determine safety or efficacy be administered at least one hour before or three hours after sevelamer hydrochloride . This precaution ensures adequate absorption of critical medications while maintaining effective phosphate control.

Table 5: Documented Drug Interactions with Sevelamer Hydrochloride

DrugEffectRecommendation
Ciprofloxacin50% decreased bioavailabilityAdminister 1h before or 3h after sevelamer
Mycophenolate mofetil36% decrease in maximum concentration, 26% decrease in exposureAdminister 1h before or 3h after sevelamer
Fat-soluble vitamins (A, D, E, K)Potential reduced absorptionMonitor levels; supplement if necessary

Comparative Effectiveness

Versus Calcium-based Binders

Comparative studies between sevelamer hydrochloride and calcium-based phosphate binders have revealed several important distinctions. While both classes of agents effectively reduce serum phosphate levels, sevelamer is associated with less hypercalcemia and reduced progression of vascular calcification . These differences are particularly relevant given the growing recognition of the contribution of calcium load to cardiovascular risk in patients with chronic kidney disease. Substituting sevelamer for calcium-based phosphate binders has been shown to markedly decrease the total calcium load, aligning with current clinical guidelines for managing mineral bone disorders in chronic kidney disease .

Long-term Clinical Benefits

Long-term treatment with sevelamer hydrochloride has demonstrated potentially beneficial effects on bone health and cardiovascular outcomes. One study reported a significant increase in trabecular bone density with sevelamer treatment, suggesting a positive impact on bone metabolism beyond phosphate control . Additionally, several studies have shown that sevelamer attenuates the progression of cardiovascular calcification in chronic hemodialysis patients compared to traditional phosphate binders . These findings highlight the potential for sevelamer to address multiple aspects of the complex pathophysiology associated with chronic kidney disease-mineral bone disorder.

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